molecular formula C19H24N2O3 B10919597 {3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}(3-methylpiperidin-1-yl)methanone

{3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}(3-methylpiperidin-1-yl)methanone

Cat. No.: B10919597
M. Wt: 328.4 g/mol
InChI Key: AWHHPGTUMMTESE-UHFFFAOYSA-N
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Description

The compound {3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}(3-METHYLPIPERIDINO)METHANONE is a synthetic organic molecule that features a unique combination of functional groups, including an isoxazole ring, a phenyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}(3-METHYLPIPERIDINO)METHANONE typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Piperidine Moiety: The piperidine ring can be synthesized through a reductive amination reaction involving a ketone and an amine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group results in the corresponding alcohol.

    Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study the effects of isoxazole-containing molecules on biological systems. It may serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it useful in the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of {3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}(3-METHYLPIPERIDINO)METHANONE likely involves interactions with specific molecular targets, such as enzymes or receptors. The isoxazole ring and piperidine moiety may play key roles in binding to these targets, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • {3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}(3-METHYLPIPERIDINO)METHANONE
  • 1-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-4-METHYLPIPERIDINE
  • 5-BROMO-1-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2(1H)-PYRIDINONE

Uniqueness

The uniqueness of {3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}(3-METHYLPIPERIDINO)METHANONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

[3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H24N2O3/c1-13-6-5-9-21(11-13)19(22)16-7-4-8-17(10-16)23-12-18-14(2)20-24-15(18)3/h4,7-8,10,13H,5-6,9,11-12H2,1-3H3

InChI Key

AWHHPGTUMMTESE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C

Origin of Product

United States

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